(1-(5-Fluoro-4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5
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Overview
Description
XLR11 N-(4-hydroxypentyl) metabolite-d5 is a stable-labeled internal standard of the primary urinary metabolite of XLR11, a synthetic cannabinoid. This compound is used primarily in forensic and research applications, particularly for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XLR11 N-(4-hydroxypentyl) metabolite-d5 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core structure.
Fluorination: Introduction of the fluorine atom into the pentyl chain.
Hydroxylation: Addition of a hydroxyl group to the fourth carbon of the pentyl chain.
Deuteration: Incorporation of deuterium atoms into the molecule to achieve the labeled compound
Industrial Production Methods: Industrial production of XLR11 N-(4-hydroxypentyl) metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: XLR11 N-(4-hydroxypentyl) metabolite-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The fluorine atom can be reduced to form a non-fluorinated analog.
Substitution: The fluorine atom can be substituted with other halogens or functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of non-fluorinated analogs.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
XLR11 N-(4-hydroxypentyl) metabolite-d5 is widely used in scientific research, including:
Chemistry: As an internal standard for the quantification of XLR11 metabolites in analytical chemistry.
Biology: Studying the metabolism and pharmacokinetics of synthetic cannabinoids.
Medicine: Investigating the potential health effects and toxicology of synthetic cannabinoids.
Industry: Quality control and standardization in the production of synthetic cannabinoids
Mechanism of Action
The mechanism of action of XLR11 N-(4-hydroxypentyl) metabolite-d5 involves its interaction with cannabinoid receptors. XLR11, the parent compound, is known to bind selectively to the peripheral cannabinoid receptor CB2 over the central cannabinoid receptor CB1. This selectivity is conferred by the tetramethylcyclopropyl group and the N-(5-fluoropentyl) chain. The metabolite is an expected phase 1 metabolite based on the known metabolism of similar compounds .
Comparison with Similar Compounds
UR-144: Another synthetic cannabinoid with a similar structure and high affinity for the CB2 receptor.
A-796,260: A compound developed as a pharmaceutical drug candidate due to its high affinity for the CB2 receptor
Uniqueness: XLR11 N-(4-hydroxypentyl) metabolite-d5 is unique due to its stable-labeled deuterium atoms, which make it an ideal internal standard for analytical applications. Its specific structure and labeling provide accurate quantification and analysis in forensic and research settings .
Properties
Molecular Formula |
C21H28FNO2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[2,4,5,6,7-pentadeuterio-1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3/i5D,6D,9D,10D,13D |
InChI Key |
MDPXVRYUGDTVIS-FOZLTFMXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCC(CF)O)[2H])C(=O)C3C(C3(C)C)(C)C)[2H])[2H] |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C |
Origin of Product |
United States |
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